molecular formula C21H13BrClNO3S B2437327 (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide CAS No. 476308-40-4

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide

Cat. No. B2437327
CAS RN: 476308-40-4
M. Wt: 474.75
InChI Key: INYLYPVUPIVZKO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide, also known as BRD4 inhibitor, is a chemical compound used in scientific research for its potential as a cancer treatment.

Scientific Research Applications

Antinociceptive Activity

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide and its derivatives have been studied for their antinociceptive properties. The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, a related compound, showed potential for antinociceptive activity (Shipilovskikh et al., 2020).

Antimicrobial Activities

Research into the synthesis of various derivatives related to this compound has revealed potential antimicrobial activities. For instance, the synthesis of pyridine-2(1H)-thione derivatives has shown promising antimicrobial effects (Gad-Elkareem et al., 2011).

Anticonvulsant Potential

Compounds similar to this compound have been synthesized and evaluated for their anticonvulsant properties. A series of substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides showed promise as anticonvulsants (Siddiqui et al., 2014).

Antimalarial Activity

Studies have indicated the potential use of certain derivatives in antimalarial therapy. For example, insights into the antimalarial activity of N-phenyl-substituted cinnamanilides, compounds structurally related to this compound, have been explored (Kos et al., 2022).

Immunomodulatory Properties

Novel immunosuppressive butenamides, which share structural similarities with the compound , have been synthesized and shown to have immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).

Fluorescence Binding Studies

Derivatives of p-hydroxycinnamic acid amides, structurally related to this compound, have been synthesized and their interactions with bovine serum albumin (BSA) studied through fluorescence and UV–vis spectral studies (Meng et al., 2012).

properties

IUPAC Name

(E)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-oxo-4-thiophen-2-ylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClNO3S/c22-13-7-9-18(16(12-13)20(26)15-5-1-2-6-17(15)23)24-21(27)19(25)10-8-14-4-3-11-28-14/h1-12H,(H,24,27)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYLYPVUPIVZKO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C(=O)C=CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C(=O)/C=C/C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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